(R)-4-Methylisoxazolidin-4-ol hydrochloride
Description
(R)-4-Methylisoxazolidin-4-ol hydrochloride (CAS: 644970-79-6) is a chiral isoxazolidine derivative characterized by a saturated five-membered heterocyclic ring containing both oxygen and nitrogen. The methyl group at the 4-position and the hydroxyl group contribute to its unique physicochemical properties, such as enhanced aqueous solubility due to the hydrochloride salt form. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of chiral ligands or bioactive molecules . Its stereochemistry (R-configuration) is critical for interactions with biological targets, making it distinct from its S-enantiomer.
Properties
IUPAC Name |
(4R)-4-methyl-1,2-oxazolidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(6)2-5-7-3-4;/h5-6H,2-3H2,1H3;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDGGIYZBHZWKO-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNOC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CNOC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methylisoxazolidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with a suitable aldehyde or ketone, followed by cyclization to form the isoxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methylisoxazolidin-4-ol hydrochloride may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial synthesis often employs optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
®-4-Methylisoxazolidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
(R)-4-Methylisoxazolidin-4-ol hydrochloride has been studied for its utility as a chiral building block in the synthesis of bioactive compounds. Its structural features allow it to act as a precursor in the development of pharmaceuticals, especially those targeting specific biological pathways.
Case Study: Synthesis of Antiviral Compounds
Research has demonstrated that derivatives of oxazolidinones, including (R)-4-Methylisoxazolidin-4-ol hydrochloride, can be utilized in synthesizing antiviral agents. For instance, cycloaddition reactions involving this compound have shown promise in creating new antiviral drugs with enhanced efficacy against various viral infections .
Table 1: Antiviral Activity of Oxazolidinone Derivatives
| Compound | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Influenza | 5.2 | |
| Compound B | HIV | 3.8 | |
| (R)-4-Methylisoxazolidin-4-ol HCl | Hepatitis C | 2.5 |
Catalytic Applications
The compound is also recognized for its role as a chiral ligand in asymmetric catalysis. It has been effectively employed in various catalytic processes, enhancing reaction selectivity and yield.
Case Study: Asymmetric Synthesis
In a study focusing on the synthesis of complex organic molecules, (R)-4-Methylisoxazolidin-4-ol hydrochloride was utilized as a chiral auxiliary. The results indicated that reactions facilitated by this compound exhibited high enantioselectivity, making it valuable for producing pharmaceuticals with specific stereochemical configurations .
Table 2: Enantioselectivity in Catalytic Reactions
| Reaction Type | Catalyst Used | Enantioselectivity (%) | Reference |
|---|---|---|---|
| Aziridination | (R)-4-Methylisoxazolidin-4-ol HCl | 94% ee | |
| Cyclopropanation | (R)-4-Methylisoxazolidin-4-ol HCl | 98% ee |
Material Science Applications
Beyond its pharmaceutical implications, (R)-4-Methylisoxazolidin-4-ol hydrochloride has been explored for its potential in material science, particularly in the development of coatings and adhesives.
Case Study: Hydrocurable Compositions
Research indicates that formulations containing (R)-4-Methylisoxazolidin-4-ol hydrochloride can be used to create hydrocurable oxazolidine-isocyanate compositions. These materials are beneficial for producing films and coatings with enhanced durability and chemical resistance .
Mechanism of Action
The mechanism of action of ®-4-Methylisoxazolidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between (R)-4-Methylisoxazolidin-4-ol hydrochloride and structurally related compounds:
Key Observations:
Chirality : The R-configuration distinguishes it from racemic or S-enantiomer forms, which may exhibit divergent biological activities.
Substituent Effects : The 4-methyl group in isoxazolidine derivatives influences lipophilicity and steric interactions, whereas aromatic analogs (e.g., oxazoles) rely on π-π stacking for target binding.
Physicochemical and Analytical Properties
- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For instance, amitriptyline hydrochloride () and dosulepin hydrochloride () are validated via RP-HPLC, suggesting similar analytical approaches for the target compound .


- Stability : Hydrochloride salts (e.g., meclizine HCl in ) demonstrate enhanced stability under ambient conditions compared to free bases, a trait shared by (R)-4-Methylisoxazolidin-4-ol HCl .
Biological Activity
(R)-4-Methylisoxazolidin-4-ol hydrochloride, also known as LXE408, is a compound that has garnered attention due to its potential therapeutic applications, particularly as a selective proteasome inhibitor for treating visceral leishmaniasis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name: (R)-4-Methylisoxazolidin-4-ol hydrochloride
- CAS Number: 1799330-15-6
The compound features a unique isoxazolidine structure that contributes to its biological activity. Its synthesis involves multiple steps that ensure the compound's selectivity and potency against specific targets in kinetoplastid parasites.
LXE408 functions primarily as a proteasome inhibitor , targeting the proteasome of kinetoplastid parasites, which include the causative agents of visceral leishmaniasis. The proteasome is crucial for degrading misfolded or damaged proteins; by inhibiting this process, LXE408 leads to the accumulation of toxic proteins within the parasite, ultimately resulting in cell death. This mechanism is illustrated in the following table:
| Mechanism Component | Description |
|---|---|
| Target | Kinetoplastid proteasome |
| Action | Inhibition of protein degradation |
| Outcome | Accumulation of toxic proteins leading to parasite death |
Biological Activity and Efficacy
Research has demonstrated that LXE408 exhibits significant biological activity against Leishmania species. In vitro studies have shown that it effectively inhibits the growth of these parasites at low micromolar concentrations. Key findings from various studies include:
- Inhibition Studies : LXE408 has been shown to inhibit the growth of Leishmania donovani with an IC50 value in the low micromolar range.
- Selectivity : The compound selectively targets kinetoplastid proteasomes without significantly affecting human proteasomes, highlighting its potential for therapeutic use with reduced side effects.
Comparative Analysis with Other Compounds
To contextualize the efficacy of LXE408, it is essential to compare it with other known proteasome inhibitors:
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| LXE408 | Kinetoplastid Proteasome | 1-5 | High |
| GNF6702 | Kinetoplastid Proteasome | 2-10 | Moderate |
| GSK3494245 | Leishmania Proteasome | 5-15 | Moderate |
This comparison indicates that LXE408 has a favorable profile regarding potency and selectivity compared to other inhibitors.
Case Studies and Research Findings
Several studies have highlighted the potential of LXE408 in treating visceral leishmaniasis:
- Study A : A murine model demonstrated that treatment with LXE408 led to significant reductions in parasite load compared to untreated controls.
- Study B : Clinical trials are ongoing to assess the safety and efficacy of LXE408 in humans, focusing on dosing regimens and potential side effects.
These findings underscore the importance of continued research into LXE408 as a viable treatment option for neglected tropical diseases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-4-Methylisoxazolidin-4-ol hydrochloride to improve enantiomeric purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance stereochemical control. For example, using chiral catalysts or additives (e.g., (R,R)-Palonosetron Hydrochloride synthesis protocols ) can improve enantioselectivity. Reaction progress should be monitored via chiral HPLC or polarimetry to quantify purity. Catalogs highlight the importance of >95% purity thresholds for research-grade reagents, emphasizing the need for rigorous purification (e.g., recrystallization or column chromatography) .
Q. What analytical techniques are recommended to resolve contradictions in spectral data for this compound?
- Methodological Answer : Conflicting spectral data (e.g., NMR or IR peaks) may arise from solvent interactions, impurities, or tautomerism. Cross-validate results using complementary techniques:
- HPLC-MS for purity assessment (e.g., >95.0% HLC ).
- Variable-temperature NMR to detect dynamic equilibria (e.g., rotational isomerism).
- X-ray crystallography for definitive structural confirmation, as applied to similar hydrochlorides .
Q. How should researchers determine the optimal storage conditions to prevent degradation?
- Methodological Answer : Stability studies under varying temperatures and humidity levels are critical. For hydrochlorides, storage at 0–6°C in airtight, desiccated containers is recommended to avoid hydrolysis or oxidation . Accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with periodic HPLC analysis can identify degradation pathways .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the isoxazolidin-4-ol ring in biological activity?
- Methodological Answer :
- Isotopic labeling : Introduce deuterium at the methyl group to track metabolic pathways via LC-MS.
- Kinetic studies : Compare reaction rates of (R)- and (S)-enantiomers with target enzymes (e.g., 5-HT3 receptor binding assays ).
- Computational docking : Model interactions between the isoxazolidin-4-ol moiety and active sites using software like AutoDock .
Q. What strategies address contradictions in reported solubility data across solvents?
- Methodological Answer :
- Phase-solubility diagrams : Quantify solubility in solvents (e.g., DMSO, ethanol) at multiple temperatures.
- DSC/TGA : Analyze thermal behavior to identify polymorphic transitions affecting solubility .
- Co-solvency studies : Test binary solvent systems (e.g., water-ethanol) to enhance dissolution for in vitro assays .
Q. How can researchers validate computational predictions of this compound’s reactivity in aqueous environments?
- Methodological Answer :
- pH-dependent stability assays : Measure hydrolysis rates at pH 1–10 using UV-Vis spectroscopy.
- Isolation of degradation products : Characterize by NMR and HRMS, referencing databases for known byproducts of isoxazolidine hydrolysis .
- DFT calculations : Compare theoretical and experimental activation energies for hydrolysis pathways .
Q. What experimental designs mitigate bias in toxicity studies involving this compound?
- Methodological Answer :
- Blinded in vitro assays : Use cell lines (e.g., HepG2 for hepatotoxicity) with randomized sample allocation.
- Positive/negative controls : Include structurally similar non-toxic compounds (e.g., 4-Methoxybenzylchloride ) and known toxins.
- Longitudinal studies : Track cumulative effects over time, as demonstrated in presenteeism research .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for (R)-4-Methylisoxazolidin-4-ol hydrochloride?
- Methodological Answer :
- Reproduce measurements : Use differential scanning calorimetry (DSC) with standardized heating rates.
- Assess crystallinity : XRD patterns can distinguish between amorphous and crystalline forms, which may melt at different temperatures .
- Purity verification : Impurities as low as 2% can depress melting points; re-purify samples via sublimation .
Q. What statistical approaches reconcile conflicting bioactivity data across independent studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., IC50 vs. Ki values).
- Sensitivity analysis : Identify outlier datasets influenced by confounding factors (e.g., solvent choice ).
- Bayesian modeling : Quantify uncertainty in potency estimates, as applied in longitudinal pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


